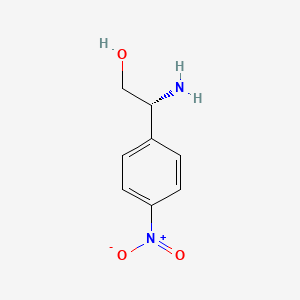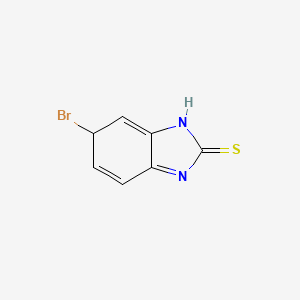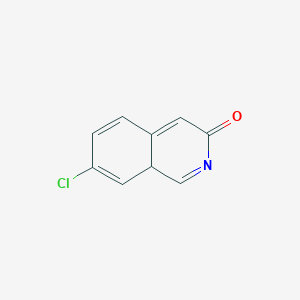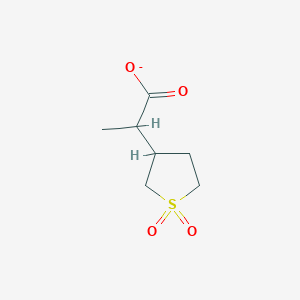
2-(1,1-Dioxothiolan-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxothiolan-3-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as thiolanes. Thiolanes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. The compound is characterized by the presence of a propanoate group attached to the thiolane ring, which is further substituted with a dioxo group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothiolan-3-yl)propanoate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-dimethylformamide (DMF) mixture to optimize yield and purity . The reaction mechanism involves the formation of a dithiocarbamate intermediate, which is then oxidized to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of KOH in such solvents may be a limiting factor .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxothiolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
2-(1,1-Dioxothiolan-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and antioxidants.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxothiolan-3-yl)propanoate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. It can also undergo oxidation and reduction reactions, altering its chemical properties and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(1,1-dioxothiolan-3-yl)amino]propanoate: Contains a similar thiolane ring structure but with an amino group instead of a propanoate group.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Another thiolane derivative with a dithiocarbamate group.
Uniqueness
2-(1,1-Dioxothiolan-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11O4S- |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O4S/c1-5(7(8)9)6-2-3-12(10,11)4-6/h5-6H,2-4H2,1H3,(H,8,9)/p-1 |
Clave InChI |
UBBSCUBPTFFFEU-UHFFFAOYSA-M |
SMILES canónico |
CC(C1CCS(=O)(=O)C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



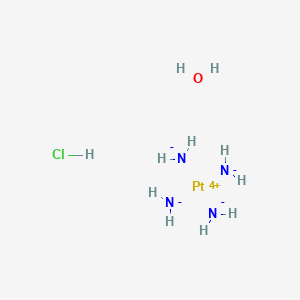
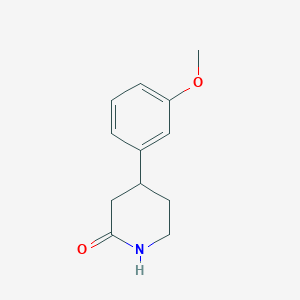
![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)
![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)


